N'-hydroxy-4-piperidin-1-ylbenzenecarboximidamide
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Overview
Description
N’-hydroxy-4-piperidin-1-ylbenzenecarboximidamide is a chemical compound with the molecular formula C13H19N3O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-piperidin-1-ylbenzenecarboximidamide typically involves the reaction of 4-piperidin-1-ylbenzenecarboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a temperature of around 60-80°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of N’-hydroxy-4-piperidin-1-ylbenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-piperidin-1-ylbenzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oximes or nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N’-hydroxy-4-piperidin-1-ylbenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N’-hydroxy-4-piperidin-1-ylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-hydroxy-4-piperidin-1-ylbenzenecarboximidamide can be compared with other piperidine derivatives, such as:
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A compound with anticancer and anti-inflammatory effects.
These compounds share the piperidine moiety but differ in their specific functional groups and biological activities, highlighting the unique properties of N’-hydroxy-4-piperidin-1-ylbenzenecarboximidamide.
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N'-hydroxy-4-piperidin-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C12H17N3O/c13-12(14-16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7,16H,1-3,8-9H2,(H2,13,14) |
InChI Key |
FGUOCBNPFNPIFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
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